molecular formula C16H15F3N4O B2869952 4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380144-66-9

4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2869952
CAS No.: 2380144-66-9
M. Wt: 336.318
InChI Key: NJIQQNXGPPOWAU-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with pyridine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

    Substitution with Pyridine Groups: The piperazine core is then reacted with pyridine derivatives under conditions that facilitate nucleophilic substitution.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyridine and piperazine derivatives.

Scientific Research Applications

4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used in studies to understand its effects on cellular processes and pathways.

    Pharmaceutical Development: Investigated for its potential use in drug formulations and as a lead compound in drug discovery.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Pyridin-2-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
  • 4-[(Pyridin-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
  • 4-[(Pyridin-3-yl)methyl]-1-[2-(difluoromethyl)pyridin-4-yl]piperazin-2-one

Uniqueness

4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical properties and biological activity. This positioning enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)14-8-13(3-5-21-14)23-7-6-22(11-15(23)24)10-12-2-1-4-20-9-12/h1-5,8-9H,6-7,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIQQNXGPPOWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CN=CC=C2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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